molecular formula C8H9IO2 B3388104 [3-(Hydroxymethyl)-5-iodophenyl]methanol CAS No. 859238-49-6

[3-(Hydroxymethyl)-5-iodophenyl]methanol

Cat. No.: B3388104
CAS No.: 859238-49-6
M. Wt: 264.06 g/mol
InChI Key: ATJBQTVECUCMPQ-UHFFFAOYSA-N
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Description

[3-(Hydroxymethyl)-5-iodophenyl]methanol is an organic compound characterized by the presence of hydroxymethyl and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Hydroxymethyl)-5-iodophenyl]methanol typically involves the iodination of a phenylmethanol derivative followed by hydroxymethylation. One common method includes the reaction of 3-iodophenylmethanol with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(Hydroxymethyl)-5-iodophenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-5-iodophenylmethanol.

    Reduction: 3-(Hydroxymethyl)phenylmethanol.

    Substitution: 3-(Hydroxymethyl)-5-azidophenylmethanol or 3-(Hydroxymethyl)-5-thiocyanatophenylmethanol.

Scientific Research Applications

Chemistry

In chemistry, [3-(Hydroxymethyl)-5-iodophenyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the effects of iodinated phenyl compounds on biological systems. Its hydroxymethyl group allows for easy conjugation to biomolecules, facilitating studies on cellular uptake and metabolism.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The iodine atom can be replaced with radioactive isotopes for use in diagnostic imaging or targeted radiotherapy.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(Hydroxymethyl)-5-iodophenyl]methanol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    [3-(Hydroxymethyl)phenyl]methanol: Lacks the iodine atom, resulting in different reactivity and biological properties.

    [3-(Hydroxymethyl)-5-bromophenyl]methanol:

    [3-(Hydroxymethyl)-5-chlorophenyl]methanol: Contains a chlorine atom, which also affects its reactivity and biological activity.

Uniqueness

[3-(Hydroxymethyl)-5-iodophenyl]methanol is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and can enhance its reactivity in substitution reactions. Additionally, the iodine atom’s larger size compared to bromine or chlorine can influence the compound’s interactions with biological targets, potentially leading to unique biological activities.

Properties

IUPAC Name

[3-(hydroxymethyl)-5-iodophenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJBQTVECUCMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CO)I)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of dimethyl-5-iodisophthalate in 800 ml of THF was treated with with 22.2 g of CaCl2. Then, 15.2 g of NaBH4 were added portionwise. The mixture was stirred for one day at room temperature. Then, the mixture was acidified with 250 ml of 3N HCl and diluted with 2 l of H2O. The crude product was isolated by extraction and purified by crystallization from THF/hexane. There were obtained 11.2 g of (3-hydroxymethyl-5-iodo-phenyl)-methanol as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
22.2 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of dimethyl-5-iodisophthalate in 800 ml of THF was treated with with 22.2 g of CaCI2. Then, 15.2 g of NaBH4 were added portionwise. The mixture was stirred for one day at room temperature. Then, the mixture was acidified with 250 ml of 3N HCl and diluted with 2 l of H2O. The crude product was isolated by extraction and purified by crystallization from THF/hexane. There were obtained 11.2 g of (3-hydroxymethyl-5-iodo-phenyl)-methanol as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CaCI2
Quantity
22.2 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Hydroxymethyl)-5-iodophenyl]methanol
Reactant of Route 2
[3-(Hydroxymethyl)-5-iodophenyl]methanol
Reactant of Route 3
Reactant of Route 3
[3-(Hydroxymethyl)-5-iodophenyl]methanol
Reactant of Route 4
[3-(Hydroxymethyl)-5-iodophenyl]methanol
Reactant of Route 5
[3-(Hydroxymethyl)-5-iodophenyl]methanol
Reactant of Route 6
[3-(Hydroxymethyl)-5-iodophenyl]methanol

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